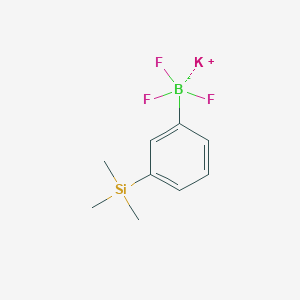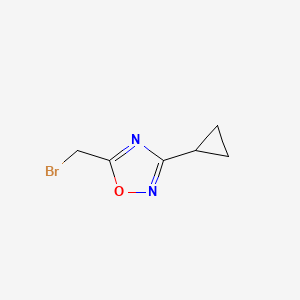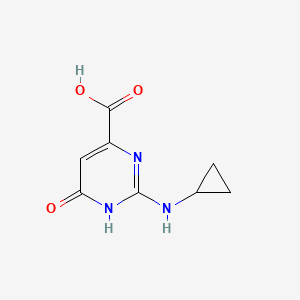
3-(2-Phenoxyethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, known for its significant ring strain and unique reactivity. The molecular formula of this compound is C11H15NO, and it has a molecular weight of 177.24 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Phenoxyethyl)azetidine, often involves the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which combines an imine and an alkene component . This method is efficient for producing functionalized azetidines but requires precise control of reaction conditions to manage the inherent challenges.
Industrial Production Methods: Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to facilitate the ring-closure reactions and subsequent functionalization steps .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Phenoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable structures.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydride and potassium carbonate in solvents like DMF (dimethylformamide) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
3-(2-Phenoxyethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in studying biological pathways and interactions due to its unique structure.
Wirkmechanismus
The mechanism of action of 3-(2-Phenoxyethyl)azetidine involves its ability to undergo ring-opening polymerization, which is driven by the ring strain of the azetidine ring. This polymerization can lead to the formation of polyamines with various structures, which have applications in materials science and biotechnology . The molecular targets and pathways involved in its action are primarily related to its reactivity and ability to form stable polymers under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These five-membered rings are more stable and less reactive than azetidines.
Uniqueness: 3-(2-Phenoxyethyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-(2-phenoxyethyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-7-6-10-8-12-9-10/h1-5,10,12H,6-9H2 |
InChI-Schlüssel |
YEJWWXUXXFHBBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
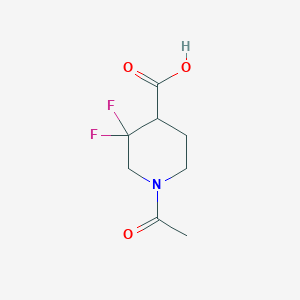
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)

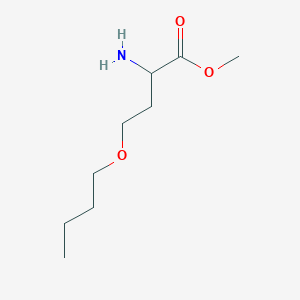

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)

